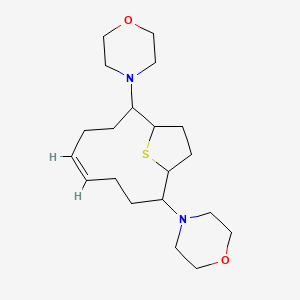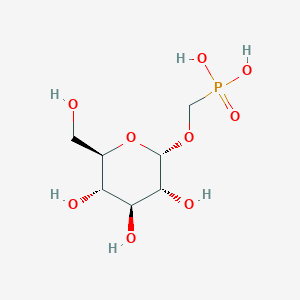
Vatalanib metabolite M14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vatalanib metabolite M14 is a derivative of Vatalanib, an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is primarily investigated for its potential in treating solid tumors by inhibiting angiogenesis, which is the formation of new blood vessels that supply the tumor with nutrients and oxygen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vatalanib metabolite M14 involves multiple steps, including the formation of the core phthalazine structure and subsequent modifications to introduce specific functional groups. The synthetic route typically involves:
Formation of the phthalazine core: This is achieved through a series of condensation reactions.
Introduction of functional groups: Various reagents are used to introduce functional groups such as chlorophenyl and pyridinyl groups.
Industrial Production Methods
Industrial production of Vatalanib and its metabolites, including M14, involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
Vatalanib metabolite M14 undergoes several types of chemical reactions:
Oxidation: This reaction is crucial for the metabolism of Vatalanib into its metabolites.
Reduction: Although less common, reduction reactions can also occur.
Substitution: Various substitution reactions are involved in the synthesis and modification of the compound.
Common Reagents and Conditions
Oxidizing agents: Used in the oxidative metabolism of Vatalanib.
Reducing agents: Occasionally used in specific synthetic steps.
Catalysts: Various catalysts are employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include pharmacologically inactive metabolites such as CGP-84368 and NVP-AAW378, which contribute to the total systemic exposure of Vatalanib .
Applications De Recherche Scientifique
Vatalanib metabolite M14 has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism and biotransformation of antiangiogenic agents.
Biology: Investigated for its role in inhibiting angiogenesis and its effects on various biological pathways.
Medicine: Explored for its potential in treating solid tumors by inhibiting vascular endothelial growth factor receptors.
Industry: Utilized in the development of new antiangiogenic therapies and in the study of drug metabolism
Mécanisme D'action
Vatalanib metabolite M14 exerts its effects by inhibiting the tyrosine kinase domains of vascular endothelial growth factor receptors. This inhibition prevents the formation of new blood vessels, thereby restricting the supply of nutrients and oxygen to tumors. The molecular targets include vascular endothelial growth factor receptor 1, 2, and 3, platelet-derived growth factor receptor, and c-KIT .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Pazopanib: Targets vascular endothelial growth factor receptors and other tyrosine kinases.
Uniqueness
Vatalanib metabolite M14 is unique due to its specific inhibition of vascular endothelial growth factor receptors and its role in the metabolism of Vatalanib. Unlike other similar compounds, this compound has distinct pharmacokinetic properties and contributes significantly to the overall systemic exposure of Vatalanib .
Propriétés
Numéro CAS |
300843-21-4 |
|---|---|
Formule moléculaire |
C20H15ClN4O2 |
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
[4-(4-chloroanilino)phthalazin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C20H15ClN4O2/c21-14-5-7-15(8-6-14)22-20-17-4-2-1-3-16(17)18(23-24-20)19(26)13-9-11-25(27)12-10-13/h1-12,19,26H,(H,22,24) |
Clé InChI |
KAODZYLCWYKJKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C(C4=CC=[N+](C=C4)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



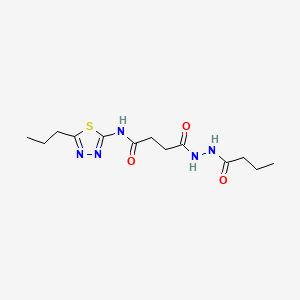
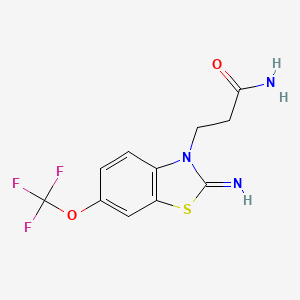
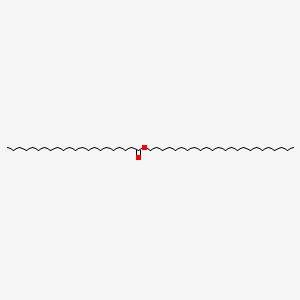

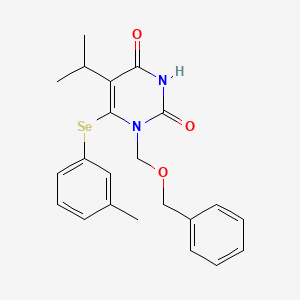

![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
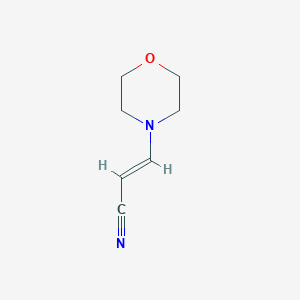
![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)

